2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol
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Overview
Description
2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a butenol structure. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol typically involves the reaction of but-3-en-2-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: The TBDMS group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations in the presence of other functional groups . The stability of the TBDMS group is attributed to the steric hindrance provided by the tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl ethers: These compounds offer similar protection but with different steric and electronic properties.
Trimethylsilyl ethers: These are less stable compared to TBDMS ethers and are more susceptible to hydrolysis.
Tetrahydropyranyl ethers: These provide protection but require different conditions for removal.
Uniqueness
2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol is unique due to its high stability and ease of removal under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are crucial .
Properties
CAS No. |
97720-78-0 |
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Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]but-3-en-2-ol |
InChI |
InChI=1S/C10H22OSi/c1-8-10(5,11)12(6,7)9(2,3)4/h8,11H,1H2,2-7H3 |
InChI Key |
SCMPQYZJZKIROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C)(C=C)O |
Origin of Product |
United States |
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